molecular formula C9H12FN B010604 3-(4-Fluorophenyl)propan-1-amine CAS No. 101488-65-7

3-(4-Fluorophenyl)propan-1-amine

Cat. No.: B010604
CAS No.: 101488-65-7
M. Wt: 153.2 g/mol
InChI Key: IIFDQESZTDBKEM-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)propan-1-amine is a useful research compound. Its molecular formula is C9H12FN and its molecular weight is 153.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antioxidant Activities

3-(4-Fluorophenyl)propan-1-amine has been involved in studies examining its potential antibacterial and antioxidant properties. A study synthesized various amines, including this compound, and examined their antibacterial and antioxidant activities. Some compounds in this category exhibited significant antibacterial activity, although they were generally less effective in neutralizing superoxide radicals (Arutyunyan et al., 2012).

Corrosion Inhibition

In the field of material sciences, this compound derivatives have been studied for their potential in inhibiting corrosion, specifically in carbon steel. One study synthesized tertiary amines, which include derivatives of this compound, and evaluated their efficiency in preventing corrosion through various electrochemical methods (Gao, Liang, & Wang, 2007).

Synthesis of Complex Molecules

This compound has been used in the synthesis of complex molecular structures such as triazacyclohexanes and their chromium complexes. This synthesis process explored the potential applications of these molecules in various chemical and biological contexts (Latreche et al., 2010).

Antimicrobial Activity

The compound has also been utilized in the synthesis of molecules with potential antimicrobial activity. For example, studies have synthesized various propan-1-ones derivatives and evaluated their antimicrobial efficacy (Nagamani et al., 2018).

Photopolymerization Properties

In the field of photochemistry, derivatives of this compound have been evaluated for their photopolymerization properties. The study of these derivatives has implications in the development of materials and coatings with specific light-induced properties (Allen et al., 1994).

Properties

IUPAC Name

3-(4-fluorophenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFDQESZTDBKEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424328
Record name 3-(4-fluorophenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101488-65-7
Record name 3-(4-fluorophenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The product from step e (0.79 g, 6.4 mmol) was dissolved in 100 mL of MeOH and added carefully to 0.20 g of 10% Pd/C under N2. The mixture was hydrogenated in a Parr shaker at 50 PSI overnight. Filtration through fiberglass filter paper under N2 and under vacuum yielded 0.56 g of a clear colorless oil.
Name
product
Quantity
0.79 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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